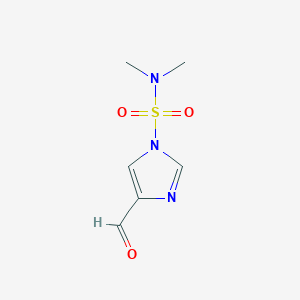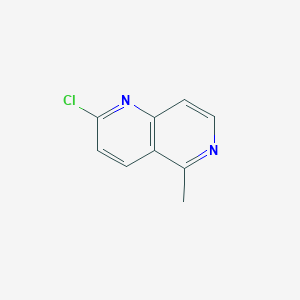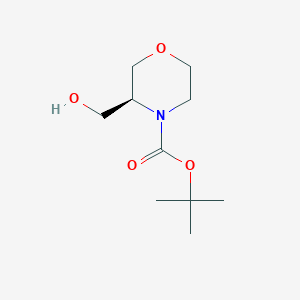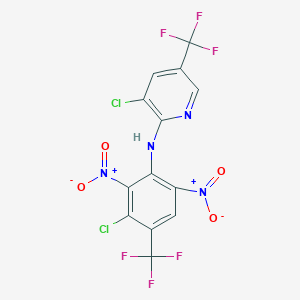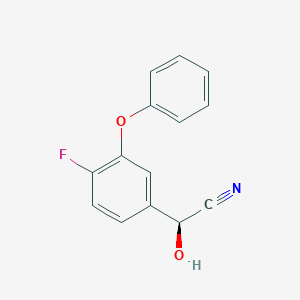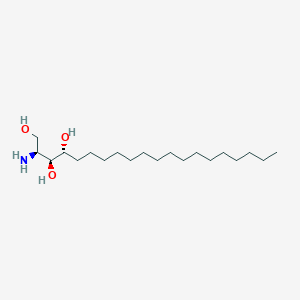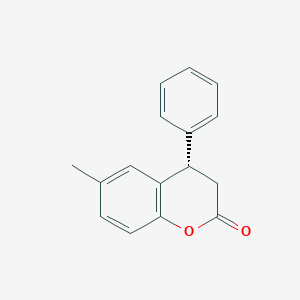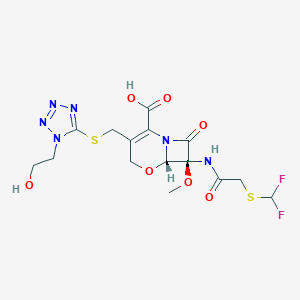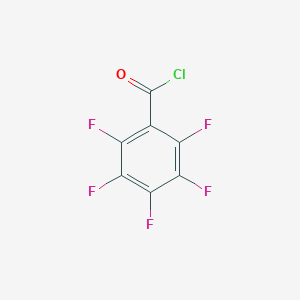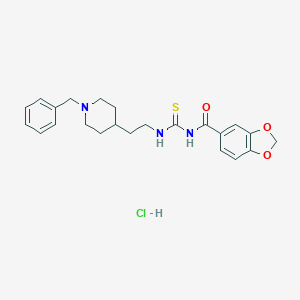
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDMC, and it is a thioxomethyl derivative of the well-known anticancer drug, doxorubicin.
Wirkmechanismus
BDMC exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA topoisomerase II and the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
BDMC has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer drug. BDMC has also been investigated for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDMC is its broad spectrum of anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of BDMC is its relatively low solubility, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the study of BDMC. One area of interest is the development of new formulations that can improve the solubility and bioavailability of BDMC. Another area of interest is the investigation of BDMC as a potential therapy for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of BDMC and to identify potential drug targets for future development.
Synthesemethoden
The synthesis of BDMC involves the reaction of doxorubicin with thiosemicarbazide, which results in the formation of BDMC. This method has been optimized to produce high yields of BDMC in a relatively short amount of time.
Wissenschaftliche Forschungsanwendungen
BDMC has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of anticancer activity against various types of cancer cells, including breast, lung, and liver cancer. BDMC has also been investigated for its ability to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.
Eigenschaften
CAS-Nummer |
145232-73-1 |
|---|---|
Produktname |
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride |
Molekularformel |
C23H28ClN3O3S |
Molekulargewicht |
462 g/mol |
IUPAC-Name |
N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O3S.ClH/c27-22(19-6-7-20-21(14-19)29-16-28-20)25-23(30)24-11-8-17-9-12-26(13-10-17)15-18-4-2-1-3-5-18;/h1-7,14,17H,8-13,15-16H2,(H2,24,25,27,30);1H |
InChI-Schlüssel |
DFOVTEUJLNQNJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
Andere CAS-Nummern |
145232-73-1 |
Synonyme |
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl )ethyl)amino)thioxomethyl)-, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
